{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
Description
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a carbamoylmethyl group substituted with a 3-chloro-4-fluorophenyl moiety. The 3,4,5-trimethoxybenzoyl group is a critical pharmacophore observed in tubulin inhibitors, anticancer agents, and multidrug resistance modulators . The chloro-fluoro substitution on the phenyl ring enhances lipophilicity and may influence target binding specificity .
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO6/c1-25-15-7-12(8-16(26-2)18(15)27-3)19(24)28-10-17(23)22-9-11-4-5-14(21)13(20)6-11/h4-8H,9-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUOHEOJJJYYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the carbamate intermediate: This step involves the reaction of 3-chloro-4-fluorobenzylamine with an appropriate isocyanate to form the carbamate intermediate.
Esterification: The carbamate intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The halogen substituents (chlorine and fluorine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
a) [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS: 386262-42-6)
This analogue differs in the position of the chlorine substituent (2-chloro vs. 3-chloro). For instance, meta-substituted chloro groups (as in the target compound) may enhance binding to hydrophobic enzyme pockets compared to ortho-substituted derivatives .
Table 1: Comparison of Aromatic Substituents
| Compound | Substituent Position | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 3-Cl, 4-F | 397.78* | High lipophilicity |
| [(2-Cl-4-F-phenyl)carbamoyl]methyl | 2-Cl, 4-F | 397.78* | Altered steric hindrance |
*Molecular weights derived from and .
Methyl 3,4,5-Trimethoxybenzoate Derivatives
Simpler esters like methyl 3,4,5-trimethoxybenzoate (CAS: 1916-07-0) lack the carbamoyl and substituted phenyl groups. These derivatives are frequently used as intermediates in synthesizing complex molecules, such as tubulin inhibitors (e.g., compound 6h in ) and dual P-glycoprotein/CA XII inhibitors (). The absence of the carbamoylmethyl group reduces their molecular complexity but retains the bioactive trimethoxybenzoyl motif .
Sulfamoyl-Benzoate Hybrids
highlights compounds like 3-(methyl(5-((4-sulfamoylbenzoyl)oxy)pentyl)amino)propyl 3,4,5-trimethoxybenzoate (MW: 553.22), which combine the trimethoxybenzoate group with sulfamoyl moieties. These hybrids exhibit dual inhibitory activity against P-glycoprotein and carbonic anhydrase XII, critical targets in overcoming multidrug resistance. The target compound’s lack of a sulfamoyl group may reduce its efficacy in this context but could enhance selectivity for other targets .
Reserpine and Related Alkaloid Esters
Reserpine (CAS: 50-55-5) contains a 3,4,5-trimethoxybenzoyl ester linked to a yohimbane alkaloid. Unlike the target compound, reserpine’s complex structure enables serotonin and dopamine transporter inhibition, highlighting how the benzoate ester’s biological role depends on its conjugated scaffold .
Biological Activity
The compound {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant studies highlighting its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C16H18ClFNO5, and it features a distinctive structure that includes a chlorinated aromatic ring and a carbamoyl functional group. The presence of multiple methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | Approximately 363.77 g/mol |
| IUPAC Name | {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and methylation processes. Starting materials often include 3-chloro-4-fluoroaniline and trimethoxybenzoic acid derivatives. The reaction conditions are optimized to achieve high yields and purity.
Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens.
Case Studies
- Tyrosinase Inhibition : A study focusing on the inhibition of tyrosinase (an enzyme involved in melanin production) demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory activity. This suggests that similar derivatives could be effective in treating hyperpigmentation disorders or as antifungal agents .
- Anticancer Activity : Research has indicated that isoquinoline derivatives, including those related to the target compound, possess anticancer properties by inducing apoptosis in cancer cell lines. The modulation of signaling pathways related to cell survival is a critical aspect of their mechanism .
Pharmacological Studies
Recent pharmacological evaluations have highlighted several key findings regarding the biological activity of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate:
- In Vitro Studies : In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, indicating its potential as an antibiotic agent.
- Toxicity Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary results suggest low cytotoxicity at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
